molecular formula C22H22Cl2N8O2 B11557592 4-(azepan-1-yl)-6-[(2Z)-2-(3,4-dichlorobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-1,3,5-triazin-2-amine

4-(azepan-1-yl)-6-[(2Z)-2-(3,4-dichlorobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-1,3,5-triazin-2-amine

Cat. No.: B11557592
M. Wt: 501.4 g/mol
InChI Key: ZMRAPQNSARZGDW-QFEZKATASA-N
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Description

4-(azepan-1-yl)-6-[(2Z)-2-(3,4-dichlorobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-1,3,5-triazin-2-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an azepane ring, a dichlorobenzylidene group, and a nitrophenyl group attached to a triazine core.

Preparation Methods

The synthesis of 4-(azepan-1-yl)-6-[(2Z)-2-(3,4-dichlorobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-1,3,5-triazin-2-amine involves multiple steps. The general synthetic route includes the following steps:

    Formation of the azepane ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the dichlorobenzylidene group: This step involves the reaction of the azepane derivative with 3,4-dichlorobenzaldehyde in the presence of a suitable catalyst.

    Attachment of the nitrophenyl group: This is typically done through a nucleophilic substitution reaction where the nitrophenyl group is introduced to the triazine core.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

4-(azepan-1-yl)-6-[(2Z)-2-(3,4-dichlorobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the reduction of the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents can replace the existing groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(azepan-1-yl)-6-[(2Z)-2-(3,4-dichlorobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-1,3,5-triazin-2-amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe for studying specific biological pathways or as a ligand for binding studies.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(azepan-1-yl)-6-[(2Z)-2-(3,4-dichlorobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound may bind to particular enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, 4-(azepan-1-yl)-6-[(2Z)-2-(3,4-dichlorobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-1,3,5-triazin-2-amine stands out due to its unique combination of functional groups. Similar compounds include:

    4-(azepan-1-yl)benzaldehyde: This compound shares the azepane ring but lacks the triazine core and other substituents.

    4-(azepan-1-yl)-3-fluorophenylmethanamine: This compound has a similar azepane ring but differs in the substituents attached to the phenyl ring.

    4-(azepan-1-yl)-4-oxobutanoic acid: This compound contains the azepane ring but has a different functional group attached.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H22Cl2N8O2

Molecular Weight

501.4 g/mol

IUPAC Name

6-(azepan-1-yl)-2-N-[(Z)-(3,4-dichlorophenyl)methylideneamino]-4-N-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C22H22Cl2N8O2/c23-18-10-5-15(13-19(18)24)14-25-30-21-27-20(26-16-6-8-17(9-7-16)32(33)34)28-22(29-21)31-11-3-1-2-4-12-31/h5-10,13-14H,1-4,11-12H2,(H2,26,27,28,29,30)/b25-14-

InChI Key

ZMRAPQNSARZGDW-QFEZKATASA-N

Isomeric SMILES

C1CCCN(CC1)C2=NC(=NC(=N2)N/N=C\C3=CC(=C(C=C3)Cl)Cl)NC4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1CCCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC(=C(C=C3)Cl)Cl)NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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